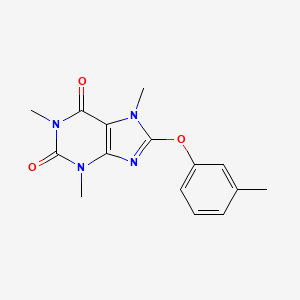
N-(anilinocarbonothioyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonothioyl)-2-methyl-3-nitrobenzamide, commonly known as ANITB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANITB is a synthetic compound that belongs to the class of thioamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ANITB is not fully understood. However, it has been proposed that ANITB inhibits protein synthesis by binding to the ribosome and preventing the elongation of the peptide chain. ANITB has also been found to induce liver injury by causing oxidative stress and inflammation. Additionally, ANITB has been shown to modulate immune responses by affecting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
ANITB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit protein synthesis, induce liver injury, and modulate immune responses. ANITB has also been found to affect the metabolism of xenobiotics and the transport of bile acids.
Avantages Et Limitations Des Expériences En Laboratoire
ANITB has several advantages for use in lab experiments. It is a synthetic compound that can be easily obtained in high purity. ANITB has been extensively studied and its mechanism of action is well understood. However, ANITB also has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. ANITB also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on ANITB. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new biochemical and physiological effects of ANITB. Additionally, ANITB could be used as a tool in the study of liver injury, cancer, and immunology. Finally, the development of new derivatives of ANITB could lead to the discovery of new compounds with improved biochemical and physiological properties.
Méthodes De Synthèse
The synthesis of ANITB involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with aniline to form N-(anilinocarbonothioyl)-2-methyl-3-nitrobenzamide. The synthesis of ANITB is a multi-step process that requires careful control of the reaction conditions to obtain a high yield and purity of the compound.
Applications De Recherche Scientifique
ANITB has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of protein synthesis, induction of liver injury, and modulation of immune responses. ANITB has been used as a tool in the study of liver injury, cancer, and immunology.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)14(19)17-15(22)16-11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGSYYRHPYAVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)



![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)